1-(6-Chloro-4-methylpyridin-3-yl)ethan-1-ol
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Overview
Description
1-(6-Chloro-4-methylpyridin-3-yl)ethan-1-ol is a chemical compound with the molecular formula C8H10ClNO and a molecular weight of 171.62 g/mol It is characterized by the presence of a chloro group and a methyl group attached to a pyridine ring, along with an ethan-1-ol moiety
Preparation Methods
The synthesis of 1-(6-Chloro-4-methylpyridin-3-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 6-chloro-4-methylpyridine with ethylene oxide under basic conditions to yield the desired product . Industrial production methods may involve optimized reaction conditions, such as temperature control and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(6-Chloro-4-methylpyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
1-(6-Chloro-4-methylpyridin-3-yl)ethan-1-ol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and coordination polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Mechanism of Action
The mechanism of action of 1-(6-Chloro-4-methylpyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-(6-Chloro-4-methylpyridin-3-yl)ethan-1-ol can be compared with similar compounds such as:
1-(6-Bromo-4-methylpyridin-3-yl)ethan-1-ol: Similar structure but with a bromo group instead of a chloro group.
1-(6-Methylpyridin-3-yl)ethan-1-ol: Lacks the chloro group, which may result in different chemical reactivity and biological activity.
1-(6-Chloro-4-methylpyridin-3-yl)ethan-1-one: Contains a ketone group instead of an alcohol group, leading to different chemical properties and applications.
Properties
Molecular Formula |
C8H10ClNO |
---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
1-(6-chloro-4-methylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H10ClNO/c1-5-3-8(9)10-4-7(5)6(2)11/h3-4,6,11H,1-2H3 |
InChI Key |
XXIOXQZJAWDIBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(C)O)Cl |
Origin of Product |
United States |
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